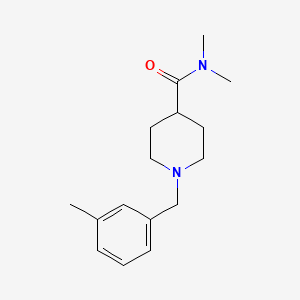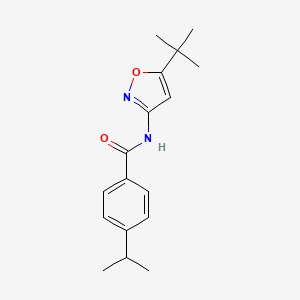![molecular formula C21H21NO3S2 B5086014 5-{3-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5086014.png)
5-{3-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, commonly known as DMTT, is a thiazolidinone derivative that exhibits promising biological activities. DMTT has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of DMTT is complex and involves multiple signaling pathways. DMTT has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in regulating inflammatory and immune responses. DMTT also inhibits the activation of MAPK signaling pathways, which are involved in cell proliferation, differentiation, and survival. Additionally, DMTT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
DMTT exerts a wide range of biochemical and physiological effects. In vitro studies have shown that DMTT exhibits potent anti-inflammatory, antioxidant, and antidiabetic activities. DMTT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In vivo studies have shown that DMTT improves glucose homeostasis and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTT exhibits several advantages for lab experiments. It is easy to synthesize and has a high purity level. DMTT is stable and can be stored for long periods without degradation. However, DMTT also has some limitations for lab experiments. It exhibits poor solubility in water, which can limit its bioavailability and efficacy. Additionally, DMTT has not been extensively studied in human clinical trials, and its safety and toxicity profile are not well-established.
Direcciones Futuras
There are several future directions for DMTT research. One potential direction is to investigate the efficacy of DMTT in human clinical trials for the treatment of various diseases, including cancer, diabetes, and inflammation. Another direction is to optimize the synthesis method of DMTT to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of DMTT and its effects on various signaling pathways. Finally, the safety and toxicity profile of DMTT should be thoroughly investigated to ensure its potential clinical applications.
Conclusion:
In conclusion, DMTT is a promising thiazolidinone derivative that exhibits potent biological activities. DMTT has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method of DMTT is simple and efficient, and it exhibits several advantages for lab experiments. However, further studies are needed to elucidate the mechanism of action of DMTT, optimize its synthesis method, and investigate its safety and toxicity profile.
Métodos De Síntesis
DMTT can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 2,6-dimethylphenol with 3-bromo-1-chloropropane to obtain 2,6-dimethyl-3-(propylthio)phenol. The obtained compound is then reacted with 3-(benzylideneamino)thiazolidin-2,4-dione to produce DMTT. The overall synthesis process is illustrated in Figure 1.
Aplicaciones Científicas De Investigación
DMTT has been widely studied for its potential applications in various scientific research fields. In medicinal chemistry, DMTT has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In pharmacology, DMTT has been shown to exhibit potent anti-inflammatory, antioxidant, and antidiabetic activities. In biochemistry, DMTT has been studied for its effects on various signaling pathways, including the NF-κB and MAPK pathways.
Propiedades
IUPAC Name |
(5E)-5-[[3-[3-(2,6-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-14-6-3-7-15(2)19(14)25-11-5-10-24-17-9-4-8-16(12-17)13-18-20(23)22-21(26)27-18/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,22,23,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNOJKULAQLFU-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-bromo-3-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5085950.png)
![N,N-diethyl-N'-(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5085954.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5085974.png)
![1-(3-fluorobenzyl)-4-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5085990.png)
![N-[2-(2-cyclododecylidenehydrazino)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5086004.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5086008.png)
![2-(3-{2-[(2,5-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5086016.png)
![3-(1,3-benzodioxol-5-yl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5086024.png)
![N-methyl-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3-thienylmethyl)acetamide](/img/structure/B5086026.png)
![5-chloro-2-(ethylthio)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5086028.png)
![(4-nitrobenzylidene)[3-(9-{3-[(4-nitrobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine](/img/structure/B5086035.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5086041.png)